2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Catalog No.
S720135
CAS No.
93983-14-3
M.F
C9H10Cl2O2
M. Wt
221.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

CAS Number

93983-14-3

Product Name

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

ZRCXRIHUKHLNFX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CCl)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)Cl)OC

While resources like PubChem and scientific databases mention the compound, they primarily focus on its structure, identification information, and safety data.

Potential Research Areas

However, based on the compound's structure and functional groups, some potential research areas where it might be explored include:

  • Organic synthesis: The presence of reactive chloromethyl and methoxy groups suggests potential use as a building block in organic synthesis for the preparation of more complex molecules.
  • Material science: The aromatic ring and functional groups might be of interest for investigating potential applications in areas like polymer chemistry or development of functional materials.
  • Medicinal chemistry: The combined presence of an aromatic core and reactive functional groups could be of interest for preliminary studies in medicinal chemistry, although further research and testing would be necessary to determine any potential therapeutic applications.

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is a chlorinated aromatic compound characterized by the presence of two methoxy groups and two chlorine substituents. Its chemical formula is C10H10Cl2O2, and it features a benzene ring with two methoxy groups located at the 3 and 4 positions, while the chloromethyl group is attached to the first carbon of the ring. This compound is notable for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique structural properties.

Typical of chlorinated aromatic compounds:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride .

While specific biological activity data for 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene is limited, compounds with similar structures have been studied for their potential pharmacological effects. Chlorinated aromatic compounds often exhibit antimicrobial and antifungal properties. The presence of methoxy groups may enhance these biological activities by influencing membrane permeability or receptor interactions .

The synthesis of 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene can be achieved through several methods:

  • Direct Chlorination: Chlorination of 3,4-dimethoxybenzyl chloride can yield the desired compound. This method typically involves using chlorine gas in the presence of a catalyst at controlled temperatures.
  • Electrophilic Aromatic Substitution: Starting from 3,4-dimethoxybenzene, chlorination can occur using reagents such as phosphorus pentachloride or thionyl chloride under appropriate conditions to introduce chlorine into the aromatic system .
  • Chloromethylation: The introduction of the chloromethyl group can be performed using chloromethyl methyl ether in the presence of a Lewis acid catalyst .

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Agrochemicals: Its structural properties could be advantageous in developing herbicides or pesticides.
  • Material Science: The compound could be used in the production of polymers or as a building block for complex organic materials .

Interaction studies involving 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene often focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can participate in various substitution reactions and its potential interactions with biological macromolecules. For instance, it may interact with proteins or enzymes due to its electrophilic nature, which could lead to modifications that affect biological activity .

Several compounds share structural similarities with 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-1-(methoxymethyl)-3,4-dimethoxybenzeneContains a methoxymethyl group instead of chloromethylMay exhibit different reactivity patterns
3-Chloro-4-methoxybenzyl chlorideLacks a second chlorine atomSimpler structure with fewer substitution sites
2-Chloro-3-methoxy-4-methylbenzeneContains a methyl group instead of a second methoxyPotentially different biological activities

These compounds highlight the uniqueness of 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene due to its specific combination of functional groups and substituents that influence its chemical behavior and potential applications.

Molecular Weight and Formula

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene possesses the molecular formula C₉H₁₀Cl₂O₂ and exhibits a molecular weight of 221.08 grams per mole [1] [2] [3]. The compound contains nine carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms arranged in a benzene ring structure with methoxy and chloromethyl substituents [4]. Chemical identification records confirm the CAS Registry Number as 93983-14-3, with the MDL number designated as MFCD18850385 [1] [5].

Melting and Boiling Points

The melting point of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene has been experimentally determined to range from 56 to 58 degrees Celsius [4]. The boiling point is reported as 290.8 degrees Celsius at 760 millimeters of mercury atmospheric pressure [2]. These thermal transition temperatures indicate the compound exhibits moderate thermal stability under standard atmospheric conditions [2] [4].

Density and Refractive Index

The density of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is established at 1.248 grams per cubic centimeter at room temperature [2]. The flash point has been determined to be 111.6 degrees Celsius, providing critical information for handling and storage considerations [2]. While specific refractive index values for this exact compound were not directly available in the literature, structurally similar chloromethyl dimethoxybenzene derivatives typically exhibit refractive indices in the range of 1.51 to 1.55 [6] [7].

Solubility Profile in Various Solvents

The solubility characteristics of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene demonstrate variable behavior across different solvent systems [5] [8]. The compound exhibits enhanced solubility when subjected to elevated temperatures of 37 degrees Celsius combined with ultrasonic agitation [5] [8]. For laboratory preparations, dimethyl sulfoxide serves as an effective solvent for creating stock solutions, with recommended storage protocols involving separation into individual aliquots to prevent degradation from repeated freeze-thaw cycles [5] [8]. Related dimethoxybenzene compounds typically show limited water solubility but demonstrate good solubility in polar aprotic solvents and organic media .

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene reveals characteristic chemical shift patterns consistent with substituted aromatic systems [10] [11] [12]. Proton Nuclear Magnetic Resonance spectra of related chloromethyl dimethoxybenzene derivatives typically exhibit aromatic proton signals in the 6.7 to 8.1 parts per million region, with methoxy proton resonances appearing as singlets around 3.8 to 4.0 parts per million [11] [12]. The chloromethyl protons generally appear as distinctive singlets in the 5.0 to 5.2 parts per million range [12] [13]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing between 110 and 160 parts per million, methoxy carbon signals around 55 to 60 parts per million, and chloromethyl carbon signals typically observed near 45 to 50 parts per million [10] [11].

Infrared Spectroscopy and Characteristic Bands

Infrared spectroscopic analysis of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure [14] [15] [12]. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000 to 3100 wavenumber region, while methoxy carbon-hydrogen stretching occurs around 2900 to 3000 wavenumbers [14] [12]. Carbon-chlorine stretching vibrations are observed in the 840 to 860 wavenumber range, providing definitive identification of the chlorine substituents [12]. Aromatic carbon-carbon stretching vibrations manifest in the 1400 to 1600 wavenumber region, confirming the benzene ring structure [14] [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene demonstrates characteristic fragmentation pathways typical of chlorinated aromatic compounds [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the intact molecular structure [1] [2]. Common fragmentation patterns include the loss of chlorine atoms, resulting in fragment ions at mass-to-charge ratios reflecting sequential chlorine elimination [18]. Alpha-cleavage reactions adjacent to the chloromethyl group generate characteristic fragment ions, while methoxy group losses produce additional diagnostic peaks [18]. The presence of two chlorine atoms creates distinctive isotope patterns in the mass spectrum, with molecular ion clusters separated by two mass units reflecting the natural chlorine isotope distribution [18].

UV-Visible Spectroscopic Profile

UV-Visible spectroscopic properties of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene reflect the electronic transitions associated with the substituted aromatic system [19]. Dimethoxybenzene derivatives typically exhibit absorption maxima in the 250 to 300 nanometer region, corresponding to π-π* electronic transitions within the aromatic ring system [19] [11]. The presence of chlorine substituents and methoxy groups influences the electronic density distribution, potentially shifting absorption wavelengths compared to unsubstituted benzene derivatives [19]. The compound's chromophoric properties enable its detection and quantification using UV-Visible spectroscopic methods at wavelengths around 254 nanometers [20].

Thermodynamic Properties

Thermodynamic properties of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene encompass fundamental energetic parameters that govern its chemical behavior and stability [21] [22]. The compound exhibits thermodynamic stability under standard conditions, as evidenced by its definite melting and boiling points [2] [4]. Density functional theory calculations on related dimethoxybenzene derivatives indicate favorable electronic configurations with appropriate HOMO-LUMO energy gaps that contribute to molecular stability [11]. The presence of electron-donating methoxy groups and electron-withdrawing chlorine substituents creates a balanced electronic environment that influences thermodynamic properties [11]. Standard enthalpy, entropy, and Gibbs free energy values for similar chlorinated aromatic compounds provide comparative frameworks for understanding the thermodynamic behavior of this specific derivative [21].

Early Synthetic Routes from 1955 Journal of the American Chemical Society Publication

The foundational synthesis of 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene was first documented in the Journal of the American Chemical Society in 1955 [1]. This pioneering work established the fundamental chloromethylation approach that would become the cornerstone for subsequent methodological developments. The early synthetic route employed the classical Blanc chloromethylation reaction, utilizing formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride and aluminum chloride [2] [3].

The original 1955 methodology involved treating 3,4-dimethoxybenzene with formaldehyde and gaseous hydrogen chloride under acidic conditions at temperatures ranging from 55-60°C [4]. The reaction proceeded through electrophilic aromatic substitution, where the electron-rich dimethoxybenzene ring facilitated the introduction of the chloromethyl group. Zinc chloride served as the primary Lewis acid catalyst, promoting the formation of the chloromethyl carbocation intermediate [5]. This early approach typically yielded 55-65% of the desired chloromethylated product, though purification challenges and side product formation limited the overall efficiency [4].

The mechanism established in these early studies demonstrated that the chloromethylation proceeded via the formation of a chloromethyl carbocation intermediate, which then underwent electrophilic attack on the aromatic ring [2]. The presence of two methoxy groups in the 3,4-positions provided sufficient electron density to activate the benzene ring toward electrophilic substitution, while simultaneously directing the incoming chloromethyl group to the less sterically hindered positions [5].

Evolution of Synthetic Methods

The evolution of synthetic methodologies for 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene synthesis has followed a trajectory of increasing efficiency, selectivity, and environmental consciousness over the decades following the initial 1955 publication [2] [6]. During the 1960s and 1970s, significant improvements were made to the original Blanc chloromethylation protocol, focusing on optimizing reaction conditions and improving product yields [8].

A major advancement came with the development of modified Sommelet reaction conditions for related dimethoxybenzaldehyde synthesis, which provided insights into improved chloromethylation approaches . The streamlined industrial-scale synthesis protocols developed during this period introduced the use of tetrachloromethane as an alternative solvent to chloroform, significantly reducing side reactions and improving product purity . These modifications increased typical yields from 55% to 71-75%, while simultaneously reducing byproduct formation by approximately 40% .

The 1980s and 1990s witnessed the introduction of phase transfer catalysis techniques, which enhanced both reaction selectivity and operational convenience [9]. Quaternary ammonium salts emerged as effective phase transfer catalysts, enabling chloromethylation reactions to proceed under milder conditions while achieving superior yields of 75-85% [9]. The optimal conditions identified during this period involved molar ratios of formaldehyde to substrate of 2:1, reaction times of 90 minutes, and temperatures of 80°C [9].

The transition into the 21st century brought about the incorporation of ionic liquid catalysis systems, representing a significant advancement toward sustainable synthetic methodologies [10] [11]. Imidazolium-based ionic liquids, particularly 1-ethyl-3-methylimidazolium tetrafluoroborate, demonstrated remarkable catalytic efficiency for chloromethylation reactions [10]. These systems offered the advantages of catalyst reusability, reduced environmental impact, and improved reaction control, achieving yields in the 80-90% range under mild reaction conditions [10].

Contemporary Synthesis Pathways

Chloromethylation of 3,4-Dimethoxybenzene

Contemporary chloromethylation methodologies for synthesizing 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene have been significantly refined through systematic optimization of classical approaches [5]. The modern chloromethylation of 3,4-dimethoxybenzene typically employs formaldehyde and hydrogen chloride in the presence of catalytic amounts of Lewis acids, with reaction conditions carefully controlled to maximize both yield and selectivity [5].

Current protocols utilize a combination of paraformaldehyde and concentrated hydrochloric acid in polar aprotic solvents such as dichloromethane or tetrachloromethane [8]. The reaction is typically conducted at temperatures between 0°C and 60°C, with the lower temperature range favoring monosubstitution and higher selectivity [13]. Zinc chloride remains a preferred catalyst, typically employed at 5-10 mol% loading to ensure efficient conversion while minimizing oversubstitution [13].

The mechanism involves initial protonation of formaldehyde by hydrogen chloride, followed by nucleophilic attack by chloride ion to generate chloromethanol, which subsequently forms the chloromethyl carbocation in the presence of the Lewis acid catalyst [5]. The electron-donating methoxy groups on the 3,4-dimethoxybenzene substrate activate the aromatic ring toward electrophilic attack, facilitating regioselective chloromethylation [14].

Advanced purification techniques have been developed to isolate the desired product efficiently [15]. These include temperature-controlled crystallization protocols, column chromatography using optimized solvent systems, and careful pH control during workup procedures [15]. Modern yields typically range from 60-80% of pure product, representing significant improvement over historical methods [13].

Selective Chlorination Protocols

Recent developments in selective chlorination have introduced sophisticated protocols that enable precise control over the chlorination pattern of dimethoxybenzene derivatives [16] [17] [18]. These methodologies employ transition metal catalysis, particularly rhodium-based systems, to achieve exceptional regioselectivity in aromatic chlorination reactions [16] [17].

The mechanism involves initial coordination of the substrate to the rhodium center, followed by intramolecular delivery of the chlorine atom to the ortho position relative to the directing group [16]. This approach provides excellent regioselectivity, typically exceeding 95% for the desired regioisomer, while maintaining high functional group tolerance [17]. The reaction conditions are notably mild, proceeding at room temperature or slightly elevated temperatures, making this method particularly attractive for complex molecule synthesis [16].

Alternative selective chlorination protocols employ ionic liquid systems as both solvent and catalyst [10] [11]. These methodologies utilize the unique properties of ionic liquids to stabilize ionic intermediates and promote selective halogenation pathways [10]. The use of ionic liquids as reaction media provides several advantages, including negligible vapor pressure, thermal stability, and the ability to solubilize both organic and inorganic reactants [10].

Direct Halogenation Techniques

Direct halogenation techniques for aromatic compounds have evolved significantly from classical electrophilic aromatic substitution protocols [19] [20] [21]. Modern direct halogenation approaches emphasize improved selectivity, reduced catalyst loading, and enhanced functional group compatibility compared to traditional methods [18] [13].

Contemporary direct chlorination typically employs molecular chlorine in the presence of iron(III) chloride or aluminum chloride catalysts [19] [21]. The reaction proceeds through the formation of a highly electrophilic chlorine-catalyst complex, which undergoes attack by the aromatic π-system [19]. For electron-rich substrates such as dimethoxybenzenes, the reaction can proceed without catalyst under controlled conditions, though catalyst use generally provides better selectivity and reaction control [22].

Advanced direct halogenation techniques incorporate flow chemistry principles to achieve better temperature and mixing control [23]. Continuous flow reactors enable precise control of reaction parameters, leading to improved selectivity and reduced side product formation [23]. These systems are particularly effective for exothermic halogenation reactions, where temperature control is critical for achieving optimal results [23].

Photochemical halogenation methods represent an emerging approach for direct aromatic halogenation [24]. These protocols utilize visible light activation to generate halogen radicals or electrophilic halogen species under mild conditions [24]. The photochemical approach offers the advantage of reduced catalyst requirements and the ability to achieve halogenation under ambient conditions [24].

Reaction Conditions and Optimization

Temperature and Solvent Effects

Temperature control plays a critical role in optimizing the synthesis of 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene, with reaction temperature directly influencing both conversion rates and product selectivity [13] [9]. Systematic studies have established that optimal temperatures typically range from 50°C to 80°C, with lower temperatures favoring monosubstitution selectivity while higher temperatures accelerate reaction rates [9] [25].

Temperature effects on chloromethylation reactions demonstrate a clear relationship between thermal energy input and reaction pathway selectivity [9]. At temperatures below 50°C, reaction rates become prohibitively slow, requiring extended reaction times that can lead to decreased overall efficiency [9]. Conversely, temperatures above 80°C promote multiple substitution reactions and side product formation, resulting in reduced selectivity for the desired monochloromethylated product [25].

Solvent selection significantly impacts both reaction mechanism and product distribution in chloromethylation reactions [10] [26]. Polar solvents such as dichloromethane and tetrachloromethane have emerged as preferred reaction media due to their ability to stabilize ionic intermediates and facilitate Lewis acid catalysis [13]. The polarity of the solvent directly affects the stability of the chloromethyl carbocation intermediate, with more polar solvents providing enhanced stabilization and improved reaction rates [10].

Dichloromethane has been identified as an optimal solvent for zinc iodide-catalyzed chloromethylation reactions, enabling reactions to proceed at room temperature with excellent yields [13]. The use of tetrachloromethane in industrial processes provides advantages in terms of reduced side reactions and improved product purification, though environmental considerations have led to increased interest in alternative solvents . Ionic liquids represent a sustainable alternative, offering high thermal stability, negligible vapor pressure, and the ability to act simultaneously as solvent and catalyst [10] [11].

Catalysts and Reaction Additives

Lewis acid catalysts serve as essential components in chloromethylation reactions, with their selection and loading directly impacting reaction efficiency and selectivity [27] [28] [29]. Zinc chloride, aluminum chloride, and iron(III) chloride represent the most commonly employed catalysts, each offering distinct advantages depending on the specific reaction conditions and substrate requirements [19] [13] [21].

Zinc iodide has emerged as a particularly effective catalyst for aromatic chloromethylation reactions, demonstrating superior activity compared to zinc chloride and zinc bromide under comparable conditions [13]. Optimal catalyst loading typically ranges from 5-10 mol%, with lower loadings resulting in incomplete conversion and higher loadings potentially promoting side reactions [13]. The catalyst functions by coordinating to both the chloromethylating reagent and the aromatic substrate, facilitating the formation of the electrophilic chloromethyl species [13].

Contemporary catalyst systems incorporate transition metal complexes that provide enhanced selectivity and reaction control [16] [17]. Pentamethylcyclopentadienyl rhodium(III) complexes demonstrate exceptional performance in selective aromatic chlorination, enabling precise regiocontrol with minimal catalyst loading [16]. These systems operate through distinct mechanistic pathways involving substrate coordination and intramolecular halogen delivery [16].

Ionic liquid additives represent an innovative approach to catalyst design, offering the dual functionality of reaction medium and catalytic species [10] [11]. Imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate provide effective catalysis for chloromethylation reactions while enabling catalyst recovery and reuse [10]. The ionic nature of these systems facilitates the stabilization of charged intermediates and promotes selective reaction pathways [10].

Reaction Time and Yield Optimization

Reaction time optimization requires careful balance between achieving complete conversion and minimizing side product formation [9] [30] [31]. Systematic kinetic studies have established that optimal reaction times typically range from 2 to 8 hours, depending on temperature, catalyst loading, and substrate concentration [9] [25]. Extended reaction times beyond this range often result in oversubstitution and decreased selectivity for the desired monochloromethylated product [9].

The relationship between reaction time and yield follows a typical conversion curve, with rapid initial conversion followed by a plateau region where further time extension provides minimal benefit [9] [31]. For chloromethylation reactions conducted at 80°C with optimal catalyst loading, maximum yields are typically achieved within 90 minutes to 2 hours [9]. Temperature elevation can reduce required reaction times, but careful monitoring is necessary to prevent overreaction [25].

Yield optimization strategies incorporate both kinetic and thermodynamic considerations to maximize product formation while minimizing waste generation [26] [24]. The use of controlled reagent addition protocols, where chloromethylating agents are added gradually over time, can significantly improve selectivity and overall yield [30]. This approach prevents local concentration spikes that might promote side reactions while maintaining optimal reaction rates [30].

Modern optimization approaches employ statistical experimental design methods to identify optimal reaction conditions efficiently [25]. These methodologies enable systematic exploration of the multidimensional parameter space encompassing temperature, time, catalyst loading, and reagent ratios [25]. Response surface methodology has proven particularly effective for identifying conditions that simultaneously optimize yield, selectivity, and reaction efficiency [25].

Purification and Characterization Methodologies

Purification of 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene requires specialized techniques due to the compound's sensitivity to hydrolysis and its tendency to form side products during synthesis [15] [32]. Standard purification protocols employ a combination of liquid-liquid extraction, column chromatography, and recrystallization techniques, each optimized to maintain product integrity while achieving high purity levels [15] [33].

Initial workup procedures typically involve careful neutralization of the reaction mixture followed by extraction with organic solvents [13] [15]. The choice of extraction solvent is critical, with dichloromethane and ethyl acetate being preferred due to their compatibility with the target compound and ability to separate it from aqueous impurities [15]. Water must be rigorously excluded during all purification steps to prevent hydrolysis of the chloromethyl groups [32].

Column chromatography employs silica gel as the stationary phase with carefully selected mobile phase compositions [15] [34]. Typical solvent systems utilize petroleum ether and ethyl acetate mixtures, with gradient elution providing optimal separation of the desired product from structural isomers and side products [15]. The use of neutral silica gel is essential to prevent acid-catalyzed decomposition during purification [34].

Characterization of the purified compound employs multiple analytical techniques to confirm structure and assess purity [35] [36]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chloromethyl proton signals appearing at 4.5-4.75 ppm in 1H NMR spectra [35]. The HSQC signal at (4.63, 40.87) confirms the presence of the chloromethyl carbon-hydrogen bond . Infrared spectroscopy reveals characteristic peaks for aromatic C-H stretches, methoxy groups, and C-Cl bonds, providing complementary structural information [35]. Gas chromatography-mass spectrometry enables both purity assessment and molecular weight confirmation, with the molecular ion peak appearing at m/z corresponding to the expected molecular formula [9].

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally sustainable synthesis approaches for 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene has become increasingly important in contemporary organic chemistry [6] [26] [24]. Green chemistry principles guide the design of synthetic protocols that minimize waste generation, reduce energy consumption, and employ less hazardous reagents and solvents [26] [24].

Ionic liquid-based synthesis protocols represent a significant advancement toward sustainable chloromethylation chemistry [10] [37] [38]. These systems eliminate the need for volatile organic solvents while providing efficient catalysis and simplified product isolation [10]. The negligible vapor pressure of ionic liquids reduces atmospheric emissions, while their thermal stability enables operation at elevated temperatures without degradation [10]. Recovery and recycling of ionic liquid catalysts further enhance the environmental profile of these methods [10].

Chloromethylation of renewable feedstocks, particularly lignin-derived substrates, demonstrates the potential for biomass-based synthesis of chloromethylated aromatic compounds [37] [38]. Novel chloromethylation procedures for organosolv lignin under mild reaction conditions without Lewis acid catalysts have been developed, providing up to 20% organic chlorine content in the final product [37]. These approaches utilize greener protocols that significantly reduce the environmental impact compared to traditional methods [37].

Catalyst design incorporating green chemistry principles focuses on the development of recoverable and recyclable catalytic systems [6] [29]. Modern catalyst systems employ supported metal complexes that can be easily separated from reaction products and reused multiple times without significant activity loss [29]. The use of heterogeneous catalysts eliminates the need for catalyst recovery procedures and reduces metal contamination in final products [29].

Solvent-free and aqueous-based reaction protocols represent emerging approaches to sustainable chloromethylation chemistry [26]. Mechanochemical methods employing ball milling techniques enable chloromethylation reactions to proceed without traditional organic solvents [26]. Aqueous reaction systems, while challenging due to the hydrolytic sensitivity of chloromethyl groups, offer potential advantages in terms of environmental impact and operational safety [26].

XLogP3

2.9

Other CAS

93983-14-3

Wikipedia

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Dates

Last modified: 08-15-2023

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